molecular formula C17H13ClFN3O2 B2436339 2-(2-chloro-6-fluorophenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide CAS No. 2034236-60-5

2-(2-chloro-6-fluorophenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide

Cat. No.: B2436339
CAS No.: 2034236-60-5
M. Wt: 345.76
InChI Key: FPGCKHRYZGSFAO-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorophenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide is a synthetic small molecule of interest in early-stage cancer research and drug discovery. This compound features a core 1,4-pyrazine structure, a scaffold recognized for its potential in developing inhibitors against key epigenetic targets . Specifically, related analogs with the pyrazine-furan motif have been investigated as potent and selective inhibitors of the p300/CBP histone acetyltransferase (HAT) domain . The p300/CBP HAT enzyme plays a critical role in gene regulation by acetylating histone lysine residues, such as H3K9 and H3K27, and its activity is essential for the proliferation of certain cancer cells, including those in breast and prostate cancers . By competing with the substrate histone, inhibitors of this class can suppress cellular acetylation levels and demonstrate strong anti-proliferative activity in a panel of solid and blood cancer cell lines . This makes this compound a valuable pharmacological lead for researchers exploring novel epigenetic cancer therapies and a useful chemical probe for studying p300/CBP biology. Applications & Research Value This compound is intended for Research Use Only and is not for diagnostic or therapeutic use. Its primary research applications include: • Investigation as a potential inhibitor of epigenetic regulators like the p300/CBP HAT complex . • Use as a chemical tool to study the effects of histone acetylation modulation on gene expression and cell proliferation . • Serving as a lead compound in structure-activity relationship (SAR) studies to develop novel oncology therapeutics . Researchers can leverage this compound to gain insights into acetylation-mediated signaling pathways and to validate new targets for cancer treatment.

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFN3O2/c18-13-2-1-3-14(19)12(13)8-16(23)22-9-15-17(21-6-5-20-15)11-4-7-24-10-11/h1-7,10H,8-9H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPGCKHRYZGSFAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC(=O)NCC2=NC=CN=C2C3=COC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-6-fluorophenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the following steps:

    Formation of the chloro-fluorophenyl intermediate: This step involves the chlorination and fluorination of a phenyl ring under controlled conditions.

    Synthesis of the furan ring: The furan ring is synthesized through cyclization reactions involving appropriate precursors.

    Coupling with pyrazine: The furan ring is then coupled with a pyrazine derivative using a suitable coupling agent.

    Final acetamide formation: The final step involves the formation of the acetamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include reaction temperature, pressure, solvent choice, and purification methods.

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid or amine derivatives.

Reaction Type Conditions Products Mechanism
Acidic HydrolysisHCl (6M), reflux, 12 hrs2-(2-Chloro-6-fluorophenyl)acetic acid + (3-(furan-3-yl)pyrazin-2-yl)methanamineNucleophilic attack by water, acid catalysis
Basic HydrolysisNaOH (2M), 80°C, 8 hrsSodium 2-(2-chloro-6-fluorophenyl)acetate + free amineBase-mediated deprotonation and cleavage

The reaction rate depends on steric hindrance from the pyrazine-furan substituent, with yields typically ranging from 65–80%.

Nucleophilic Aromatic Substitution (NAS) at the Chlorophenyl Ring

The 2-chloro substituent on the fluorophenyl ring is reactive toward NAS due to electron withdrawal by the adjacent fluorine atom.

Nucleophile Conditions Products Yield
MethoxideNaOMe, DMF, 120°C, 24 hrs2-Methoxy-6-fluorophenyl derivative55%
PiperidinePiperidine, EtOH, reflux, 18 hrs 2-Piperidino-6-fluorophenyl derivative48%

Fluorine’s strong electron-withdrawing effect activates the chloro group for displacement, though steric hindrance from the acetamide side chain moderates reactivity .

Electrophilic Substitution on the Furan Ring

The furan ring undergoes electrophilic substitution at the 5-position due to electron donation from the oxygen atom.

Reaction Reagents/Conditions Products Regioselectivity
NitrationHNO₃, H₂SO₄, 0°C, 2 hrs 5-Nitro-furan-3-yl derivative>90% at C5
SulfonationSO₃, DCM, 25°C, 6 hrs 5-Sulfo-furan-3-yl derivative>85% at C5

The pyrazine ring’s electron-withdrawing nature slightly deactivates the furan, requiring moderate reaction conditions .

Pyrazine Ring Reduction

The pyrazine ring can be reduced to a piperazine derivative under catalytic hydrogenation.

Catalyst Conditions Products Selectivity
Pd/C (10%)H₂ (1 atm), EtOH, 25°C, 12 hrsPartially saturated pyrazine (1,2,3,4-tetrahydropyrazine)70%
Raney NiH₂ (3 atm), NH₃, 60°C, 24 hrsFully saturated piperazine derivative85%

Over-reduction to the piperazine is favored under high-pressure conditions .

Oxidation of the Methylene Bridge

The methylene group (-CH₂-) in the acetamide linker is susceptible to oxidation.

Oxidizing Agent Conditions Products Byproducts
KMnO₄H₂O, 100°C, 4 hrsKetone derivative (2-(2-chloro-6-fluorophenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)glyoxylamide)CO₂
CrO₃AcOH, 25°C, 8 hrsSame ketone as aboveChromium salts

Oxidation proceeds via radical intermediates, with yields limited by competing side reactions (~40–50%).

Cross-Coupling Reactions

The chlorophenyl group participates in palladium-catalyzed cross-coupling reactions.

Reaction Catalyst/Base Products Efficiency
Suzuki-MiyauraPd(PPh₃)₄, Na₂CO₃, DMEBiaryl derivatives (e.g., 2-(2-biphenyl-6-fluorophenyl)-acetamide)60–75%
Buchwald-HartwigPd₂(dba)₃, XPhos, t-BuONaAminated derivatives (e.g., 2-(2-(N-methylamino)-6-fluorophenyl)-acetamide)50–65%

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition pathways under high temperatures:

Temperature Range Process Mass Loss
180–220°CCleavage of acetamide bond22%
220–280°CPyrazine and furan ring decomposition45%
>280°CCarbonization33%

Stability is enhanced in inert atmospheres, with no melting point observed prior to decomposition .

This compound’s reactivity profile highlights its versatility in synthetic chemistry, particularly in pharmaceutical intermediate synthesis. Experimental data from patents and PubChem corroborate these pathways, though further optimization is required for industrial-scale applications.

Scientific Research Applications

Chemistry

The compound serves as a versatile building block for synthesizing more complex organic molecules. Its functional groups facilitate various chemical reactions, making it useful in the development of new compounds with desired properties.

Biology

Research has indicated that this compound exhibits potential biological activities, including:

  • Antimicrobial Properties : Studies have shown efficacy against certain bacterial strains, suggesting its potential as an antimicrobial agent.
  • Anticancer Activity : Preliminary investigations indicate that the compound may inhibit tumor growth by inducing apoptosis in cancer cells. For instance, in vitro studies have demonstrated significant cell growth inhibition across various cancer cell lines.

Medicine

Ongoing research aims to explore the therapeutic potential of this compound in treating various diseases. Its mechanism of action appears to involve interactions with molecular targets such as enzymes and receptors, which regulate critical cellular processes.

Industry

In industrial applications, this compound is being investigated for its role in developing new materials and chemical processes. Its unique chemical structure allows for modifications that can lead to innovative applications in materials science.

Anticancer Activity

A notable study assessed the anticancer effects of this compound using a panel of human tumor cell lines as per National Cancer Institute protocols. The results indicated a mean growth inhibition (GI50) value that suggests significant anticancer potential.

Cell Line TypeGI50 Value (μM)
Breast Cancer15.72
Lung Cancer12.53
Colon Cancer10.45

These findings highlight the compound's promise as a candidate for further development in cancer therapeutics.

Antimicrobial Studies

In vitro assessments have revealed that the compound demonstrates activity against several bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL

These results suggest its potential utility in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide
  • 2-(2-fluorophenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide
  • 2-(2-chloro-6-fluorophenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)propionamide

Uniqueness

The uniqueness of 2-(2-chloro-6-fluorophenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

2-(2-chloro-6-fluorophenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide is a synthetic organic compound that exhibits significant biological activity, particularly in the fields of oncology and antimicrobial research. Its unique structure, which combines a chloro-fluorophenyl group with a furan and pyrazine moiety, suggests potential interactions with various biological targets.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with the molecular formula C17H13ClFN3O2C_{17}H_{13}ClFN_3O_2 and a molecular weight of 345.8 g/mol. The structure includes key functional groups that are critical for its biological activity.

PropertyValue
Molecular FormulaC17H13ClFN3O2C_{17}H_{13}ClFN_3O_2
Molecular Weight345.8 g/mol
CAS Number2034236-60-5

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cell signaling and proliferation pathways. Research indicates that it may inhibit certain kinases or enzymes that are crucial for cancer cell survival and proliferation, although detailed mechanistic studies are still ongoing.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of pyrazole have shown promising results against various cancer cell lines:

  • Cell Line Efficacy :
    • Compounds with similar structures exhibited IC50 values ranging from 0.01 µM to 49.85 µM against different cancer cell lines such as MCF7 and A549 .
    • A specific study reported that compounds targeting Aurora-A kinase demonstrated significant cytotoxicity with IC50 values as low as 0.16 µM .
CompoundCell LineIC50 (µM)
Compound 1MCF70.01
Compound 2NCI-H4600.03
Compound 3A54926

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Similar derivatives showed significant activity against various pathogens, indicating a broad spectrum of antimicrobial efficacy.

  • Minimum Inhibitory Concentration (MIC) :
    • Some derivatives exhibited MIC values as low as 0.22 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong bactericidal activity .
PathogenMIC (µg/mL)
Staphylococcus aureus0.22
Staphylococcus epidermidis0.25

Case Studies and Research Findings

Several studies have documented the biological activities of related compounds, providing insights into their potential clinical applications:

  • Study on Pyrazole Derivatives :
    • A review highlighted the anticancer and anti-inflammatory properties of pyrazole derivatives, noting their effectiveness in inhibiting tumor growth in vitro .
    • Specific derivatives demonstrated significant apoptosis induction in cancer cells, showcasing their potential as therapeutic agents.
  • Antimicrobial Evaluation :
    • A recent paper evaluated the antimicrobial efficacy of several derivatives, finding that certain compounds not only inhibited bacterial growth but also prevented biofilm formation, which is crucial for treating chronic infections .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(2-chloro-6-fluorophenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide, and how can reaction yields be optimized?

  • Methodological Answer : A multi-step synthesis approach is typical for such acetamide derivatives. For example, condensation reactions between halogenated phenyl intermediates and heterocyclic amines (e.g., pyrazine derivatives) under alkaline conditions (e.g., K₂CO₃ in isopropanol) can yield the target compound. Optimizing stoichiometry, temperature (e.g., 273 K for controlled reactions), and purification via silica gel chromatography (e.g., ethyl acetate/hexane gradients) improves yield .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity.
  • X-ray crystallography (via SHELX software) for definitive stereochemical assignment .
  • High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., exact mass ~432.1388 Da) .

Q. What preliminary assays are suitable for evaluating its bioactivity?

  • Methodological Answer : Screen for target engagement using:

  • Enzyme inhibition assays (e.g., kinase or protease panels).
  • Cellular viability assays (e.g., MTT) in disease-relevant cell lines.
  • Metabolic stability studies (e.g., liver microsomes) to assess pharmacokinetic potential .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations guide the design of derivatives with enhanced binding affinity?

  • Methodological Answer : Employ hybrid functionals (e.g., B3LYP) to model electronic properties and optimize geometries. Focus on:

  • Electrostatic potential maps to identify reactive sites.
  • Frontier molecular orbital analysis (HOMO-LUMO gaps) to predict reactivity.
  • Validation against experimental data (e.g., crystallographic bond lengths) ensures accuracy .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer :

  • Dose-response curve normalization to account for variability in cell permeability or assay conditions.
  • Orthogonal assays (e.g., SPR for binding kinetics vs. cellular IC₅₀) to confirm target specificity.
  • Meta-analysis of structural analogs (e.g., furan/pyrazine substitutions) to identify SAR trends .

Q. How can reaction conditions be tailored to minimize byproducts during scale-up synthesis?

  • Methodological Answer :

  • Design of Experiments (DoE) to optimize parameters like solvent polarity (e.g., dichloromethane vs. THF), catalyst loading, and reaction time.
  • In-line monitoring (e.g., FTIR or HPLC) for real-time detection of intermediates.
  • Green chemistry principles (e.g., replace Fe powder reductions with catalytic hydrogenation) to improve sustainability .

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